(1,4-Diazepan-6-yl)methanol

Overview

Description

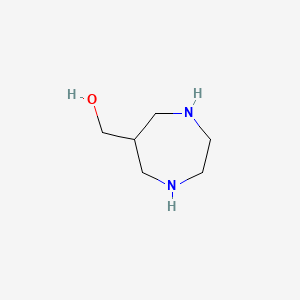

“(1,4-Diazepan-6-yl)methanol” is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “(1,4-Diazepan-6-yl)methanol” consists of a seven-membered ring with two nitrogen atoms and a methanol group attached to one of the carbon atoms .

Physical And Chemical Properties Analysis

“(1,4-Diazepan-6-yl)methanol” is a solid substance . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Heterogeneous Catalytic Conversion of Methane to Methanol

(1,4-Diazepan-6-yl)methanol derivatives have been utilized in the heterogeneous catalytic conversion of methane to methanol. These derivatives, including ligands L1 and L2, have shown significant improvement in methane turnover when combined with tricopper catalysts and immobilized on mesoporous silica nanoparticles. This process has been effective at ambient conditions, indicating a promising approach for efficient methane conversion to methanol (Ahmed et al., 2020).

Synthesis of Piperazines and 1,4-Diazepanes

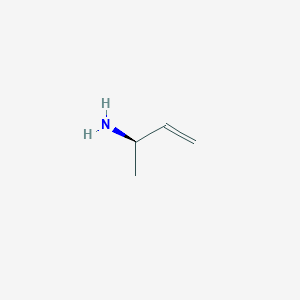

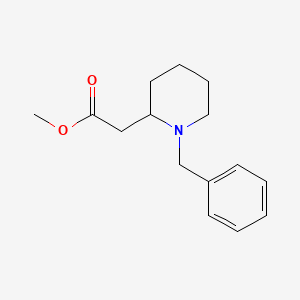

The chemical has also been involved in the asymmetric synthesis of functionalized piperazines and 1,4-diazepanes. This synthesis is achieved through the transformation of 4-formyl-1-(ω-haloalkyl)-β-lactams, providing a pathway to novel methyl (R)-alkoxy-[(S)-piperazin-2-yl]acetates and methyl (R)-alkoxy-[(S)-1,4-diazepan-2-yl]acetates (Dekeukeleire et al., 2012).

Synthesis of H3 Receptor Antagonists

The compound has also been used in the scalable synthesis of potent H3 receptor antagonists. These processes have been refined over generations to minimize costs and improve efficacy, highlighting the compound's utility in pharmaceutical synthesis (Pippel et al., 2011).

Development of Efficient Catalysts

(1,4-Diazepan-6-yl)methanol derivatives have contributed to the development of efficient catalysts for selective conversion of methane into methanol under ambient conditions. This includes enhancing the solubility of nonpolar gases in liquids confined in nanoporous solids, improving catalytic efficiencies and turnover numbers (Liu et al., 2016).

Synthesis and Structural Analysis of Novel Heterocycles

The compound has been involved in the synthesis of novel heterocycles like 2-oxa-4,7-diazabicyclo[3.3.1]non-3-ene. This synthesis pathway contributes to the understanding of cyclization and rearrangement processes in creating complex natural product-like structures (Dutta et al., 2012).

Creation of Bifunctional Diazepine-Tetrazole Compounds

Another application is in the synthesis of bifunctional diazepine-tetrazole compounds. This involves a novel one-pot pseudo-five-component condensation reaction, leading to the creation of various diazepine-tetrazole derivatives with potential pharmaceutical applications (Mofakham et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

It is structurally similar to diazepam, a well-known benzodiazepine . Benzodiazepines primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, contributing to the sedative and anxiolytic effects of benzodiazepines .

Mode of Action

By binding to the GABA receptor, it increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and an overall decrease in neuronal excitability .

Biochemical Pathways

This pathway plays a key role in the transmission of inhibitory signals in the brain and contributes to the regulation of muscle tone, sleep, and mood .

Pharmacokinetics

Diazepam, a structurally similar compound, is known to have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . The action of diazepam is further prolonged by the even longer half-life of its principal active metabolite, desmethyldiazepam .

Result of Action

Based on the effects of diazepam, it may cause sedation, muscle relaxation, and reduction of anxiety .

Action Environment

It’s also important to note that individual factors such as age, sex, health status, and genetic makeup can significantly influence the drug’s efficacy and safety .

properties

IUPAC Name |

1,4-diazepan-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c9-5-6-3-7-1-2-8-4-6/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXZUXCRAYKHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630491 | |

| Record name | (1,4-Diazepan-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,4-Diazepan-6-yl)methanol | |

CAS RN |

220364-91-0 | |

| Record name | (1,4-Diazepan-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1612855.png)

![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1612858.png)